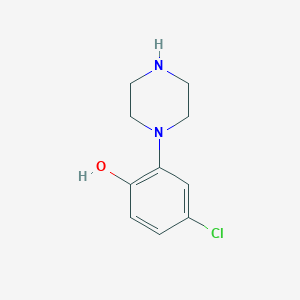![molecular formula C11H18Cl2N2 B6265658 rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans CAS No. 1807933-99-8](/img/new.no-structure.jpg)
rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans: is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and therapeutic applications. This compound is known for its unique structure, which includes a cyclopropyl group and an aniline derivative, making it a subject of interest in various fields of study.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans typically involves multiple steps, starting with the preparation of the cyclopropylamine intermediate. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also helps in scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
Rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst, resulting in the reduction of the cyclopropyl group.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halogenated derivatives, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropylamines.
Aplicaciones Científicas De Investigación
Rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparación Con Compuestos Similares
Rac-4-[(1R,2S)-2-aminocyclopropyl]-N,N-dimethylaniline dihydrochloride, trans can be compared with other similar compounds, such as:
Cyclopropylamines: These compounds share the cyclopropyl group and exhibit similar reactivity.
Aniline Derivatives: Compounds with aniline moieties that have comparable chemical properties.
The uniqueness of this compound lies in its combination of the cyclopropyl and aniline groups, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
1807933-99-8 |
|---|---|
Fórmula molecular |
C11H18Cl2N2 |
Peso molecular |
249.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



